molecular formula C9H7ClN2O2 B1592453 4-Chloro-7-methoxyquinazolin-6-ol CAS No. 574745-97-4

4-Chloro-7-methoxyquinazolin-6-ol

Cat. No. B1592453
M. Wt: 210.62 g/mol
InChI Key: ZBOFUZBKDHGCAF-UHFFFAOYSA-N
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Patent
US07691867B2

Procedure details

Di-tert-butyl azodicarboxylate (1.44 g, 6.26 mmol) was added portionwise at room temperature to a stirred suspension of 4-chloro-7-methoxyquinazolin-6-ol (1.20 g, 5.70 mmol), 3-morpholin-4-ylpropan-1-ol (0.91 g, 6.27 mmol) and triphenylphosphine (1.8 g, 6.87 mmol) in dichloromethane (25 ml). The reaction mixture was stirred for 2 hours and then the resulting orange solution was purified directly by silica gel chromatography eluting with a mixture of 5% methanol in dichloromethane to give 4-chloro-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline (1.28 g, 67% yield) as a pale yellow solid:
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.[Cl:17][C:18]1[C:27]2[C:22](=[CH:23][C:24]([O:29][CH3:30])=[C:25]([OH:28])[CH:26]=2)[N:21]=[CH:20][N:19]=1.[N:31]1([CH2:37][CH2:38][CH2:39]O)[CH2:36][CH2:35][O:34][CH2:33][CH2:32]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Cl:17][C:18]1[C:27]2[C:22](=[CH:23][C:24]([O:29][CH3:30])=[C:25]([O:28][CH2:39][CH2:38][CH2:37][N:31]3[CH2:36][CH2:35][O:34][CH2:33][CH2:32]3)[CH:26]=2)[N:21]=[CH:20][N:19]=1

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)O)OC
Name
Quantity
0.91 g
Type
reactant
Smiles
N1(CCOCC1)CCCO
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting orange solution was purified directly by silica gel chromatography
WASH
Type
WASH
Details
eluting with a mixture of 5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCCN1CCOCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.